molecular formula C9H11BrO B1281342 1-Bromo-2-methoxy-3,5-dimethylbenzene CAS No. 65492-45-7

1-Bromo-2-methoxy-3,5-dimethylbenzene

Cat. No.: B1281342
CAS No.: 65492-45-7
M. Wt: 215.09 g/mol
InChI Key: XTDWNQCHQQXPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methoxy-3,5-dimethylbenzene is a halogenated aromatic compound of significant interest in contemporary organic synthesis research. As an aryl bromide, it serves as a versatile building block and key intermediate for constructing more complex molecular architectures . Its primary research value lies in its ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds . These reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials . The reactivity of this compound is defined by the bromine atom and the synergistic effects of its methoxy and methyl substituents. The methoxy group is a strong electron-donating group that activates the aromatic ring through resonance, increasing electron density at the ortho and para positions . The methyl groups also contribute through weak electron-donating inductive effects . This specific substitution pattern influences the compound's electronic properties and can direct the regioselectivity of subsequent chemical transformations. For instance, in nucleophilic aromatic substitution or other reactions, the positioning of these activating groups relative to the bromine leaving group is crucial for determining the reaction pathway and the structure of the final product . Researchers can leverage this compound to explore new synthetic methodologies, including copper-catalyzed functionalization or nickel/photoredox dual-catalyzed cross-couplings, which are emerging as powerful methods for forming C(sp2)–C(sp3) bonds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWNQCHQQXPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497000
Record name 1-Bromo-2-methoxy-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65492-45-7
Record name 1-Bromo-2-methoxy-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Methoxy 3,5 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609) and its derivatives. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. masterorganicchemistry.comlibretexts.org The reactivity of the benzene ring and the position of the incoming electrophile are significantly influenced by the substituents already present on the ring. libretexts.org

The benzene ring of 1-bromo-2-methoxy-3,5-dimethylbenzene is polysubstituted, and the directing effects of these substituents collectively determine the outcome of electrophilic substitution reactions. Substituents are broadly classified based on their ability to activate or deactivate the ring towards electrophilic attack and their influence on the position (ortho, meta, or para) of the incoming electrophile. libretexts.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group. libretexts.org It donates electron density to the aromatic ring through a resonance effect (p-π conjugation), which is stronger than its electron-withdrawing inductive effect. libretexts.orglibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The resonance stabilization is most effective at the ortho and para positions, making the methoxy group a powerful ortho, para-director. libretexts.orglibretexts.org

Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating groups. libretexts.org They donate electron density to the ring primarily through an inductive effect and also through hyperconjugation. libretexts.orgminia.edu.eg This enhances the ring's reactivity. Methyl groups are ortho, para-directors because they stabilize the positively charged intermediate (the benzenonium ion) formed during ortho and para attack more effectively than the intermediate formed during meta attack. libretexts.orglibretexts.org

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive than benzene. libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate formed during ortho and para attack. libretexts.org

In this compound, the cumulative effect of one strong activating group (-OCH₃) and two moderately activating groups (-CH₃) overwhelmingly outweighs the deactivating effect of the bromine atom. Therefore, the ring is considered activated towards electrophilic aromatic substitution.

The regiodirection of substitution is determined by the positions of these groups. The available positions for substitution are C4 and C6. The powerful ortho, para-directing methoxy group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The methyl group at C3 directs to the C2 (ortho), C4 (ortho), and C6 (para) positions. The methyl group at C5 directs to the C4 (ortho), C6 (ortho), and C2 (para) positions. The bromo group at C1 directs to the C2 (ortho), C6 (para), and C4 (ortho) positions. The directing effects of the activating methoxy and methyl groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl group at C5 might slightly disfavor attack at the C6 position compared to the C4 position.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Influence
-OCH₃ (Methoxy)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. libretexts.org

Step 1: Formation of the Benzenonium Intermediate

In the initial, rate-determining step, the electron-rich π system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). libretexts.orgmasterorganicchemistry.com This forms a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion/σ-complex). libretexts.orgmsu.edu In this intermediate, the carbon atom bonded to the electrophile becomes sp³-hybridized, and the aromaticity of the ring is temporarily disrupted. byjus.comlibretexts.org The positive charge is delocalized over the other five carbon atoms of the ring, primarily at the positions ortho and para to the site of attack. masterorganicchemistry.comlibretexts.org

For this compound, attack at the C4 or C6 positions leads to benzenonium intermediates that are particularly well-stabilized. The activating groups (-OCH₃ and -CH₃) can directly participate in stabilizing the positive charge through resonance and inductive effects, lowering the activation energy for the formation of these intermediates compared to attack at other positions. libretexts.orglibretexts.org

Step 2: Deprotonation to Restore Aromaticity

Nucleophilic Substitution Reactions of the Bromine Atom

The direct displacement of the bromine atom in this compound by a nucleophile via the addition-elimination (SₙAr) mechanism is highly unfavorable. The SₙAr pathway requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring. youtube.com

In this compound, the ring is substituted with electron-donating methoxy and methyl groups. These groups increase the electron density of the ring, making it a poor electrophile and destabilizing the negative charge of any potential Meisenheimer complex. masterorganicchemistry.com Consequently, the activation energy for the SₙAr reaction is prohibitively high, and this pathway is not observed under typical nucleophilic aromatic substitution conditions.

Another potential pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism, however, requires extremely harsh conditions, such as very strong bases (e.g., sodium amide) and high temperatures, which are not generally applicable for this substrate.

A highly effective method for the functionalization of this compound involves metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to form a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids. nih.govtcichemicals.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

This methodology allows for the versatile introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C1 position of the benzene ring. nih.govresearchgate.net

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionPalladium Oxidation State Change
Oxidative Addition Pd(0) inserts into the Ar-Br bond.Pd(0) → Pd(II)
Transmetalation Organic group from boronic acid replaces bromide on Pd.No Change
Reductive Elimination Two organic groups couple, product is released.Pd(II) → Pd(0)

The success of the Suzuki-Miyaura coupling of sterically hindered or electron-rich aryl bromides like this compound often depends on the careful selection and design of the ligands coordinated to the palladium center. The ligand plays a crucial role in modulating the catalyst's stability, reactivity, and selectivity. nih.gov

Rational Design of Ligands: The rational design of ligands aims to enhance the rates of the key steps in the catalytic cycle, particularly the often rate-limiting oxidative addition and reductive elimination steps. libretexts.org

Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl bromide to the Pd(0) complex. libretexts.orgyonedalabs.com Common examples include alkylphosphines and N-heterocyclic carbenes (NHCs). researchgate.net

Bulky Ligands: Sterically demanding (bulky) ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst. yonedalabs.comnih.gov The steric bulk can also favor the formation of monoligated Pd(0) species, which are often more active in oxidative addition. Biarylphosphine ligands, such as SPhos and XPhos, are examples of ligands that combine both steric bulk and electron-rich properties, proving effective for a wide range of cross-coupling reactions. nih.gov

Optimization of Catalyst Performance: Beyond ligand selection, other reaction parameters must be optimized to achieve high yields and efficiency.

Palladium Precursor: Various Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) precursors are reduced in situ to the active Pd(0) species. More advanced "precatalysts" have been developed that are more stable and generate the active catalyst in a controlled manner. yonedalabs.com

Base: The base is essential for the transmetalation step, activating the organoboron species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the specific substrates and solvent. researchgate.net

Solvent: The choice of solvent (e.g., toluene, dioxane, THF, often with water) affects the solubility of the reagents and the stability of the catalytic species.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing catalyst decomposition or side reactions.

Through the systematic optimization of these components, high-yielding Suzuki-Miyaura couplings can be achieved even for challenging substrates like this compound. researchgate.netuzh.ch

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transformations of Methoxy and Methyl Functional Groups

The presence of both methoxy and methyl groups on the aromatic ring of this compound offers opportunities for a variety of chemical transformations. These functional groups can be selectively modified to introduce new functionalities and construct more complex molecular architectures.

Oxidation Reactions of the Methoxy Moiety

The methoxy group (-OCH₃) in this compound is generally stable to many oxidizing agents. However, under specific and often harsh reaction conditions, it can undergo cleavage. The most common transformation involving the methoxy group is its demethylation to the corresponding phenol.

One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis yields the phenol. gvsu.edunih.gov The mechanism is thought to involve charged intermediates and can proceed via a three-cycle process where one equivalent of BBr₃ can cleave up to three equivalents of the anisole (B1667542). nih.govcore.ac.uk

While direct oxidation of the methoxy group to other functionalities is not a common pathway for anisole derivatives, its cleavage to a hydroxyl group opens up avenues for subsequent oxidation reactions of the resulting phenol.

Table 1: Conditions for Demethylation of Aryl Methyl Ethers

ReagentSolventTemperatureProduct
Boron Tribromide (BBr₃)Dichloromethane-78 °C to room temp.2-Bromo-3,5-dimethylphenol
Hydrobromic Acid (HBr)Acetic AcidReflux2-Bromo-3,5-dimethylphenol

This table represents typical conditions for the demethylation of substituted anisoles and is applicable to this compound.

Selective Functionalization and Derivatizations of Methyl Groups

The two methyl groups in this compound are susceptible to functionalization, primarily through free radical halogenation at the benzylic positions. This selective transformation provides a route to introduce a variety of functional groups.

Benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile) and light, is a common method for the selective bromination of the methyl groups. acs.orgresearchgate.net The reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical facilitates this selective halogenation over aromatic ring substitution. themasterchemistry.com Depending on the stoichiometry of NBS used, it is possible to achieve mono-, di-, tri-, or even tetra-bromination of the two methyl groups.

These resulting benzylic bromides are versatile synthetic intermediates. They can readily undergo nucleophilic substitution reactions to introduce a wide range of functionalities, such as alcohols, ethers, amines, and nitriles, thus allowing for extensive derivatization of the original molecule.

Oxidation of the methyl groups to carboxylic acids can also be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation typically requires vigorous reaction conditions.

Table 2: Selective Functionalization of Methyl Groups

Reagent(s)ConditionsProduct Type
N-Bromosuccinimide (NBS), AIBNCCl₄, reflux, lightBenzylic Bromide
Potassium Permanganate (KMnO₄)H₂O, HeatCarboxylic Acid
Chlorine (Cl₂)UV light, heatBenzylic Chloride

This table illustrates common methods for the functionalization of benzylic methyl groups on substituted benzene rings.

Exploration of Other Significant Reaction Pathways and Novel Transformations

Beyond the transformations of the methoxy and methyl groups, the bromine atom on the aromatic ring of this compound serves as a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netbeilstein-journals.org This methodology is widely used to form biaryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a strong base. organic-chemistry.org

These coupling reactions provide access to a vast array of derivatives of this compound, enabling the synthesis of novel compounds with potential applications in various fields of chemical research.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemTypical BaseProduct Type
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Biaryl
HeckAlkenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIEt₃N, PiperidineAryl Alkyne
Buchwald-HartwigAminePd₂(dba)₃, BINAPNaOtBu, K₃PO₄Aryl Amine

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to aryl bromides like this compound.

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Bromo-2-methoxy-3,5-dimethylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and methyl substituents on the benzene (B151609) ring.

The aromatic region would likely show two singlets, as the two aromatic protons are not adjacent and therefore would not exhibit spin-spin coupling to each other. The proton at position 4 (H-4) is situated between two methyl groups, while the proton at position 6 (H-6) is adjacent to the bromine atom. These different electronic environments would lead to separate signals.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two methyl groups (-CH₃) at positions 3 and 5 are chemically equivalent and would therefore give rise to a single, more intense singlet, generally appearing further upfield in the aromatic region.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-4~6.8-7.0Singlet1H
Aromatic H-6~7.0-7.2Singlet1H
Methoxy (-OCH₃)~3.8-3.9Singlet3H
Methyl (-CH₃)~2.2-2.4Singlet6H

Note: The expected chemical shifts are estimations based on analogous compounds and known substituent effects.

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. Due to the substitution pattern, there are nine distinct carbon environments. The chemical shifts of the aromatic carbons are particularly informative about the electronic influence of the substituents.

The carbon atom attached to the bromine (C-1) is expected to be deshielded, but less so than the carbon attached to the more electronegative oxygen of the methoxy group (C-2). The carbons bearing the methyl groups (C-3 and C-5) will have similar chemical shifts. The unsubstituted aromatic carbons (C-4 and C-6) will also have distinct signals. The carbon of the methoxy group will appear in the typical range for such functionalities, while the carbons of the two equivalent methyl groups will be found in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (δ, ppm)
C-1 (C-Br)~115-120
C-2 (C-OCH₃)~155-160
C-3, C-5 (C-CH₃)~138-142
C-4~128-132
C-6~125-129
Methoxy (-OCH₃)~55-60
Methyl (-CH₃)~20-25

Note: The expected chemical shifts are estimations based on analogous compounds and known substituent effects.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for this molecule, as it would primarily show the absence of correlations between the two singlet aromatic protons, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the aromatic hydrogens, the methoxy group, and the methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

The FT-IR spectrum of this compound exhibits a number of characteristic absorption bands that can be assigned to specific functional groups and vibrational modes of the molecule.

Key FT-IR Data for this compound:

Frequency (cm⁻¹) Intensity Assignment
~3000-2850Medium-StrongC-H stretching (aromatic and aliphatic)
~1600, ~1475Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1020MediumC-O stretching (aryl ether)
~850StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-Br stretching

While a Raman spectrum is not available, it would be expected to provide complementary information. For instance, the symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would likely show a strong signal in the Raman spectrum.

The positions and intensities of the vibrational bands are directly correlated with the molecular structure of this compound. The presence of the bromine atom, a heavy substituent, is confirmed by the C-Br stretching vibration in the low-frequency region of the spectrum. The strong absorption around 1250 cm⁻¹ is a characteristic feature of the asymmetric C-O-C stretching of the aryl methoxy group.

The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations. For a 1,2,3,5-tetrasubstituted benzene ring, a characteristic strong absorption band is typically observed in the 800-900 cm⁻¹ region, which is consistent with the observed spectrum. The C-H stretching vibrations of the methyl and methoxy groups are also clearly visible in the 2850-3000 cm⁻¹ range. The combination of these characteristic bands provides strong evidence for the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, the mass spectrum is expected to exhibit a distinct molecular ion peak and a characteristic fragmentation pattern.

Molecular Ion Peak and Isotopic Pattern:

The molecular formula for this compound is C₉H₁₁BrO. The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic M+2 peak, where the molecular ion peak (M⁺) and a peak at two mass units higher ((M+2)⁺) have nearly equal intensities.

The predicted molecular ion peaks for this compound would therefore appear at m/z values corresponding to the molecular weights calculated with each bromine isotope. This provides a clear signature for the presence of a single bromine atom in the molecule.

Fragmentation Analysis:

The fragmentation of the molecular ion provides valuable information about the compound's structure. Based on the fragmentation patterns of related compounds such as bromo-dimethylbenzenes and methoxy-aromatics, several key fragmentation pathways can be anticipated for this compound. libretexts.orgchemguide.co.ukwikipedia.orglibretexts.org

One of the most common fragmentation pathways for aromatic ethers is the loss of the alkyl group from the ether, in this case, a methyl group (•CH₃) from the methoxy substituent. This would result in a significant fragment ion. Another expected fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a cation. Additionally, the loss of a methyl radical from one of the dimethylbenzene substituents is also a plausible fragmentation pathway.

A summary of the predicted major mass spectral data for this compound, based on the analysis of its isomers and related compounds, is presented in the table below.

Predicted Featurem/z ValueInterpretation
Molecular Ion (M⁺) 214[C₉H₁₁⁷⁹BrO]⁺
Isotopic Peak (M+2) 216[C₉H₁₁⁸¹BrO]⁺
Fragment Ion 199/201[M - CH₃]⁺
Fragment Ion 135[M - Br]⁺
Fragment Ion 120[M - Br - CH₃]⁺

This table presents predicted data based on the analysis of structurally similar compounds.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is influenced by the chromophores present.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Anisole (B1667542), the parent compound of the methoxybenzene moiety, exhibits characteristic absorption bands in the ultraviolet region. aatbio.com The addition of methyl and bromo substituents to the benzene ring will cause shifts in the positions and intensities of these absorption maxima.

Substituents on the benzene ring can cause bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts of the absorption bands. Both methoxy and methyl groups are generally considered to be auxochromes that can cause a bathochromic shift. The presence of a bromine atom can also influence the spectrum. Based on data for related dimethylanisoles, it is anticipated that this compound will exhibit absorption maxima in the UV region, likely with a primary absorption band around 270-280 nm. nih.govsigmaaldrich.comchemspider.comnih.govnist.gov

CompoundPredicted λmax (nm)
This compound ~275 nm

This table presents predicted data based on the analysis of structurally similar compounds.

Fluorescence Spectroscopy:

Many aromatic compounds exhibit fluorescence, and the emission properties are sensitive to the molecular structure and the environment. Anisole itself is a fluorescent compound. aatbio.comresearchgate.netresearchgate.net The introduction of substituents can modify the fluorescence quantum yield and the emission wavelength.

While specific fluorescence data for this compound is not available, general principles suggest that it would likely exhibit fluorescence. The excitation wavelength would be expected to correspond to its main absorption band in the UV region. The emission spectrum would be Stokes-shifted to a longer wavelength. The presence of the heavy bromine atom could potentially lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, many brominated aromatic compounds are known to be fluorescent. mdpi.com

Spectroscopic PropertyPredicted Characteristic
Excitation Wavelength Corresponds to the main UV absorption peak (~275 nm)
Emission Wavelength Stokes-shifted to a longer wavelength than the excitation

This table presents predicted data based on the analysis of structurally similar compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by using the electron density as the fundamental variable, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction. DFT calculations are widely used to predict a range of molecular properties for compounds such as 1-Bromo-2-methoxy-3,5-dimethylbenzene.

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the conformation with the lowest possible energy on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their coordinates until a minimum energy state is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic interactions and form the basis for all subsequent computational analyses.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter. A small band gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, an analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in chemical reactions.

Below is a conceptual table illustrating the type of data that would be generated from such an analysis:

PropertyConceptual Value (Arbitrary Units)
HOMO Energy-X.XX
LUMO Energy-Y.YY
HOMO-LUMO Band GapZ.ZZ

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecules and their functional groups. Theoretical vibrational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental spectra. These calculations are performed on the optimized geometry and provide a set of frequencies and their corresponding atomic motions.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or twisting of particular bonds or functional groups. This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure.

Thermochemical Properties and Energetic Considerations

DFT calculations can also be used to determine various thermochemical properties that describe the stability and energy of a molecule. These properties are essential for understanding reaction thermodynamics and predicting the feasibility of chemical processes.

Even at absolute zero temperature, molecules are not completely at rest but possess a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE). This energy arises from the principles of quantum mechanics. ZPE is calculated from the vibrational frequencies and is an important correction when determining the total energy of a molecule. The total energy, calculated at the optimized geometry and including the ZPE, represents the molecule's intrinsic energy and is a key value for comparing the relative stabilities of different isomers or conformations.

A conceptual table for these properties is presented below:

PropertyConceptual Value (Arbitrary Units)
Total Energy-A.AAAA
Zero-Point EnergyB.BBBB

Note: The actual thermochemical values for this compound require specific computational studies.

No Publicly Available Data for Detailed Computational Analysis of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is currently no publicly available information regarding the specific computational and theoretical studies for the chemical compound This compound , as requested in the detailed outline.

The search encompassed targeted queries for gas-phase enthalpies of formation, group-additivity procedures for enthalpy estimation, mechanistic insights from computational modeling, including the prediction of reaction pathways, transition state geometries, regioselectivity, activation energy profiles, and molecular dynamics simulations specifically for this compound.

While general computational chemistry methodologies and studies on related substituted aromatic compounds are available, the specific data required to populate the requested article sections for this compound could not be located in the public domain. The information that was found mentioned the compound only in passing, typically in the context of synthetic impurities, without providing any of the detailed theoretical or computational data requested.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail, as the foundational research data is not available in published literature or databases.

Advanced Structural Characterization and Molecular Interactions

X-ray Crystallography for Solid-State Structure Elucidation

A crucial starting point for in-depth structural analysis is the elucidation of the solid-state structure via single-crystal X-ray diffraction. This technique would provide a definitive map of atomic positions within the crystal lattice.

Precise Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed examination of the molecular geometry of 1-Bromo-2-methoxy-3,5-dimethylbenzene would involve the analysis of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles describing the rotation around a bond (torsion angles). This information is critical for understanding the steric and electronic environment within the molecule. However, in the absence of crystallographic data, no such analysis can be presented.

Conformational Analysis and Molecular Distortions Induced by Substitution

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as its conformation. For this compound, the orientation of the methoxy (B1213986) and methyl groups relative to the benzene (B151609) ring and the bromine atom would be of particular interest. The substituents on the benzene ring would likely induce some degree of distortion from a perfectly planar ring system. A quantitative analysis of these conformational features and distortions is not possible without experimental structural data.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the physical properties of the solid material.

Halogen Bonding and Aromatic π-π Interactions

Given the presence of a bromine atom and an aromatic ring, it could be hypothesized that halogen bonding and π-π stacking interactions might play a role in the crystal packing of this compound. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. Aromatic π-π interactions involve the stacking of benzene rings. A definitive identification and characterization of these or other interactions, such as hydrogen bonds, would require crystallographic evidence.

Influence of Steric Effects and Electronic Contributions on Molecular Recognition

The interplay of steric hindrance from the bulky bromine and methyl groups and the electronic effects of the electron-donating methoxy and methyl groups would influence how molecules of this compound recognize and pack with each other in the solid state. A detailed discussion on this topic remains speculative without the empirical data to support it.

Electronic Spatial Extent (ESE) Analysis and Sensitivity to Electric Fields

Electronic Spatial Extent (ESE) is a measure of the volume occupied by the electrons in a molecule and provides insight into its charge distribution. The sensitivity of a molecule to an external electric field is related to its polarizability. These properties are typically investigated through computational chemistry methods, often benchmarked against experimental data. No specific studies concerning the ESE or electric field sensitivity of this compound have been found in the surveyed literature.

Applications in Complex Organic Synthesis

Role as a Versatile Building Block for Multifunctional Aromatic Systems

1-Bromo-2-methoxy-3,5-dimethylbenzene serves as a highly adaptable building block for the synthesis of multifunctional aromatic systems due to its distinct reactive sites. The bromine atom is the most prominent functional handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or vinyl groups by reacting the bromo-compound with an appropriate boronic acid or ester. nih.gov Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, introducing amine functionalities that are prevalent in pharmaceuticals and organic materials. cymitquimica.com

The methoxy (B1213986) group also plays a crucial role. It can be cleaved using reagents like boron tribromide to reveal a phenol, which opens up another avenue for derivatization through etherification, esterification, or by serving as a nucleophile in other coupling reactions. Furthermore, the methoxy and methyl groups electronically activate the ring and direct further electrophilic aromatic substitution, although the steric hindrance from the existing substituents must be considered. This multi-faceted reactivity allows chemists to perform sequential and regioselective modifications, building molecular complexity in a controlled manner.

Precursor to Complex Molecular Scaffolds and Chemical Probes

The structural features of this compound make it a suitable precursor for the assembly of complex molecular scaffolds. sigmaaldrich.com A molecular scaffold is a core structure upon which other chemical moieties can be systematically added. The ability to functionalize the molecule at the bromo-position via cross-coupling, followed by modification at the methoxy-position, provides a logical pathway to construct elaborate, three-dimensional structures. Such scaffolds are often the starting point for the development of libraries of compounds for drug discovery and chemical biology.

Chemical probes are small molecules designed to interact with specific biological targets to elucidate their function. fluorochem.co.uk While specific examples detailing the use of this compound in the synthesis of a named chemical probe are not prominent in the literature, its utility as a versatile building block makes it an ideal candidate for this purpose. The synthesis of chemical probes often requires a modular approach where different fragments are pieced together; the bromo-aromatic core of this compound can serve as a central piece that can be readily connected to other fragments, such as binding groups or reporter tags.

Integration into the Synthesis of Polycyclic Aromatic Hydrocarbons and Supramolecular Architectures

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused benzene (B151609) rings and are of significant interest in materials science and electronics. The synthesis of custom PAHs often involves the annulation (ring-forming) of smaller aromatic fragments. Bromo-aromatics like this compound are key precursors in these strategies. For example, through sequential palladium-catalyzed reactions, it is possible to build up larger aromatic systems. One common strategy involves a Suzuki coupling to add a new aromatic ring system, followed by an intramolecular cyclization reaction to form the fused polycyclic structure. The methoxy and methyl substituents on the starting material can be used to tune the electronic properties and solubility of the resulting PAH.

In the realm of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent forces, this compound can be derivatized to create components for larger architectures. By replacing the bromine atom with a group capable of hydrogen bonding, metal coordination, or π-stacking (e.g., a pyridine (B92270) or a carboxylic acid), the molecule can be programmed to self-assemble into well-defined structures like macrocycles or molecular cages.

Derivatization for Advanced Functional Materials and Polymer Chemistry Applications

The development of advanced functional materials, such as organic semiconductors, light-emitting diodes (OLEDs), and sensors, relies heavily on the availability of precisely substituted aromatic building blocks. This compound can be derivatized to serve as a monomer or a key intermediate in the synthesis of these materials.

In polymer chemistry, aryl bromides are frequently used in polycondensation reactions. For instance, after conversion to a boronic ester, the resulting molecule could be copolymerized with a di-bromo-aromatic compound via Suzuki polycondensation to yield a conjugated polymer. The methoxy and dimethyl substituents would enhance the polymer's solubility in organic solvents, which is crucial for processing and device fabrication. These substituents also influence the polymer's electronic properties, such as its band gap and charge mobility. The ability to tailor the structure of such building blocks is essential for creating new functional materials with desired optical and electronic characteristics. sigmaaldrich.com

Potential Synthetic Transformations of this compound

Q & A

Basic: What are the recommended synthetic routes for 1-bromo-2-methoxy-3,5-dimethylbenzene, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via electrophilic aromatic bromination of 2-methoxy-3,5-dimethylbenzene. Key steps include:

  • Electrophilic Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to avoid over-bromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and di-brominated byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity (>95% by GC or HPLC) .
  • Yield Optimization : Maintain reaction temperatures below 40°C to minimize demethylation of the methoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methoxy-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methoxy-3,5-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.